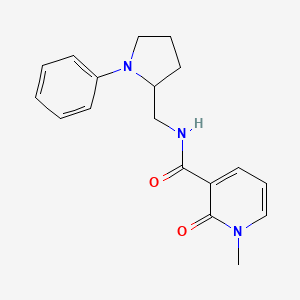
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with imidazole rings, amide groups, and substituted propanamide structures, which can provide insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of reagents such as 1-methyl-2-carboxaldehyde for imidazole derivatives , or the combination of different amines and acids like flurbiprofen to obtain bio-functional hybrid compounds . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Crystallographic data from similar compounds provide insights into the molecular structure, such as the presence of monoclinic or triclinic space groups, and specific bond angles and distances that could be expected in the compound of interest . These data help in understanding the three-dimensional conformation and potential interaction sites of the molecule.
Chemical Reactions Analysis
The reactivity of imidazole-containing compounds can be inferred from their use as synthons in reductive amination reactions , or their ability to bind to melatonin receptors . These reactions highlight the versatility of imidazole derivatives in forming various functional groups and interacting with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their efficacy in herbicidal activity , or their binding affinity to receptors , suggest that "this compound" may also exhibit similar properties. The presence of dimethoxyphenyl groups could contribute to the compound's lipophilicity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Interactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide's structure suggests its utility in studies exploring nucleophilic reactivity and compound stability. For example, research on similar compounds has investigated the behavior of imidazole and its derivatives in nucleophilic side chains of proteins. Such studies provide insights into the selectivity and potential reactions of imidazole-containing compounds with various biological and chemical agents, laying the groundwork for further chemical synthesis and modifications (Llamas et al., 1986).
Antioxidant and Anticancer Activity
Research has also explored the antioxidant and anticancer properties of novel derivatives related to the compound . For instance, studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have demonstrated significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. Additionally, these compounds have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology (Tumosienė et al., 2020).
Synthesis and Catalytic Properties
The compound's imidazole component has been pivotal in the synthesis of Ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands. These complexes have demonstrated notable catalytic properties, including the reduction of ketones and aldehydes under transfer hydrogenation conditions. Such studies underline the compound's relevance in catalytic chemistry and its potential in facilitating various chemical reactions (Mejuto et al., 2015).
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-23-16-5-3-15(17(13-16)24-2)4-6-18(22)20-8-11-25-12-10-21-9-7-19-14-21/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCLBJRMLCFXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)


![2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B2515547.png)
![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)
![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)
![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)